molecular formula C18H20ClN3O4 B4239984 N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide

N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide

Cat. No.: B4239984
M. Wt: 377.8 g/mol
InChI Key: TVNUVUCTFYSUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a methoxypropylamino group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide typically involves multiple steps:

    Chlorination: Substitution of a hydrogen atom with a chlorine atom on the phenyl ring.

    Amidation: Formation of the benzamide structure.

    Alkylation: Introduction of the methoxypropylamino group.

Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, thionyl chloride for chlorination, and appropriate amines for amidation and alkylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide may be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization and derivatization.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide
  • N-(2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide
  • N-(3-chloro-2-methylphenyl)-2-[(2-methoxyethyl)amino]-5-nitrobenzamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the chloro and nitro groups, along with the methoxypropylamino moiety, provides a distinct chemical profile that can be exploited for various applications.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(3-methoxypropylamino)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-12-15(19)5-3-6-16(12)21-18(23)14-11-13(22(24)25)7-8-17(14)20-9-4-10-26-2/h3,5-8,11,20H,4,9-10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNUVUCTFYSUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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